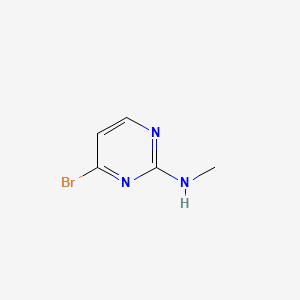

4-Bromo-N-methylpyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

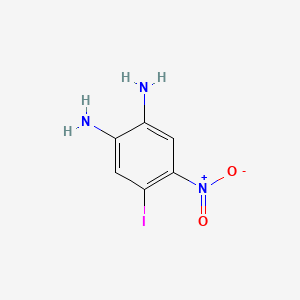

4-Bromo-N-methylpyrimidin-2-amine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is a solid substance and its IUPAC name is 4-bromo-N-methyl-2-pyrimidinamine .

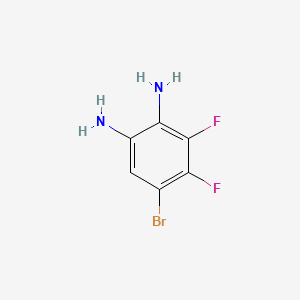

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom at the 4-position and a methylamine group at the 2-position .Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.03 g/mol . It has a XLogP3-AA value of 1.5, which is a measure of its hydrophobicity . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 186.97451 g/mol . It has a topological polar surface area of 37.8 Ų, which can give an indication of its ability to permeate cell membranes .Wissenschaftliche Forschungsanwendungen

Regioselectivity in Chemical Reactions : A study by Doulah et al. (2014) explored the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, leading to the formation of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which is closely related to 4-Bromo-N-methylpyrimidin-2-amine (Doulah et al., 2014).

Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives : Bakavoli et al. (2006) reported the synthesis of 4-amino-5-bromo-2-substituted-aminopyrimidines, which are derived from compounds similar to this compound, and their further reaction to form new thiazolo[4,5-d] pyrimidine derivatives (Bakavoli et al., 2006).

Amination of Dibromopyridines : Research by Streef and Hertog (2010) involved the study of amination reactions of dibromopyridines, leading to the formation of compounds including 4-amino-2-methylpyrimidine, which is structurally related to this compound (Streef & Hertog, 2010).

Ring Transformations in Heterocyclic Halogeno Compounds : Hertog et al. (2010) investigated the reactions of heterocyclic halogeno compounds, leading to the formation of 4-amino-2-methylpyrimidine, again highlighting the chemical relevance of compounds similar to this compound (Hertog et al., 2010).

Investigation of SN(ANRORC)-mechanism : A study by Kroon and Plas (2010) on the reaction of 2-bromo-4-phenylpyrimidine with potassium amide led to the formation of compounds including 4-amino-l-cyano-2-phenyl-l-aza-1,3-butadiene, demonstrating the complex chemical reactions involving pyrimidine derivatives (Kroon & Plas, 2010).

Cine-Amination of Substituted Bromopyrimidines : Rasmussen et al. (1978) studied the cine-amination of 4-R-5-bromopyrimidines, providing insights into the chemical behavior of brominated pyrimidines (Rasmussen et al., 1978).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Zukünftige Richtungen

While specific future directions for 4-Bromo-N-methylpyrimidin-2-amine are not available in the retrieved data, brominated compounds like this are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, it’s possible that future research could involve exploring its potential uses in these areas.

Eigenschaften

IUPAC Name |

4-bromo-N-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODAKPDTWGOEAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718270 |

Source

|

| Record name | 4-Bromo-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1209458-16-1 |

Source

|

| Record name | 4-Bromo-N-methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)

![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)